3-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminobenzamide under basic conditions to form the quinazolinone core. This is followed by a Wittig reaction to introduce the ethenyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may lead to the formation of dihydroquinazolinones.
Scientific Research Applications
3-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenyl 3-(4-methoxyphenyl)acrylate
- Ethyl 3-(4-methoxyphenyl)acrylate
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one stands out due to its quinazolinone core, which imparts unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C24H20N2O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H20N2O3/c1-28-19-12-7-17(8-13-19)9-16-23-25-22-6-4-3-5-21(22)24(27)26(23)18-10-14-20(29-2)15-11-18/h3-16H,1-2H3/b16-9+ |
InChI Key |
ZEMMQYOCCVLRSG-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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